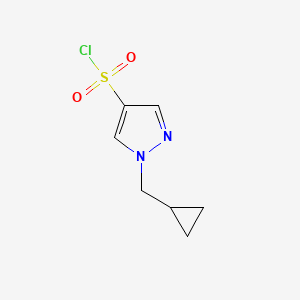![molecular formula C13H17N5O B1526496 2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one CAS No. 1283069-70-4](/img/structure/B1526496.png)
2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one
Übersicht
Beschreibung
2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one, also known as 4-amino-1H-pyrazole-1-carboxylic acid ethyl ester, is a pyrazole-based compound that has been studied for its potential therapeutic applications. Pyrazole is a five-membered heterocyclic ring containing three nitrogen atoms, and is a common structural motif in many pharmaceuticals and natural products. 4-amino-1H-pyrazole-1-carboxylic acid ethyl ester has been studied for its potential use in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Wirkmechanismus
The exact mechanism of action of 2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-oneyrazole-1-carboxylic acid ethyl ester is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are molecules that can promote the growth of cancer cells. In addition, 2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-oneyrazole-1-carboxylic acid ethyl ester has been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-oneyrazole-1-carboxylic acid ethyl ester has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of several types of cancer cells, reduce inflammation in animal models of rheumatoid arthritis, and protect against neurodegeneration in animal models of Alzheimer's disease. In addition, it has been shown to modulate the activity of certain enzymes involved in the growth and proliferation of cancer cells, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-kB).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-oneyrazole-1-carboxylic acid ethyl ester in laboratory experiments include its low cost and availability, its ease of synthesis, and its potential therapeutic applications. However, it should be noted that there are some limitations to its use in laboratory experiments. For example, it is not water soluble, so it must be dissolved in organic solvents such as ethanol or dimethyl sulfoxide (DMSO). In addition, it is not stable in acidic solutions, so it must be stored in neutral or basic solutions.
Zukünftige Richtungen
The potential therapeutic applications of 2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-oneyrazole-1-carboxylic acid ethyl ester are still being explored. Future research could focus on its ability to inhibit the growth of other types of cancer cells, as well as its potential to treat other diseases such as diabetes, cardiovascular disease, and neurological disorders. In addition, further research could focus on the development of more effective delivery systems for this compound, such as nanoparticles or liposomes, to improve its bioavailability and therapeutic efficacy. Finally, additional research could focus on the mechanism of action of this compound,
Wissenschaftliche Forschungsanwendungen
2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-oneyrazole-1-carboxylic acid ethyl ester has been studied for its potential therapeutic applications. In particular, it has been studied for its anti-cancer, anti-inflammatory, and neuroprotective properties. In preclinical studies, 2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-oneyrazole-1-carboxylic acid ethyl ester has been shown to inhibit the growth of several types of cancer cells, including breast, colorectal, and lung cancer cells. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and to protect against neurodegeneration in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(4-aminopyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c14-10-7-16-17(8-10)9-13(19)18-6-2-4-12(18)11-3-1-5-15-11/h1,3,5,7-8,12,15H,2,4,6,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKSUYHKIRITLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN2C=C(C=N2)N)C3=CC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate](/img/structure/B1526415.png)




![3-[(5-Bromo-2-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1526425.png)






